5-Nitro-1H-indole-3-carboxamide

Universal Base DNA Duplex Stability UV Thermal Denaturation

Researchers designing degenerate primers or unnatural base pairs often encounter duplex destabilization with 3-nitropyrrole. 5-Nitroindole-3-carboxamide offers a validated universal base scaffold that combines the superior stacking of 5-nitroindole with a structurally resolved inter-strand H-bond (82% occupancy, 1.91 Å to thymine O4; PDB 2O4Y). • Tm within ~1°C of parent 5-nitroindole, outperforming 4-nitroindole, 6-nitroindole, and 3-nitropyrrole. • Compatible with evolved 5D4 polymerase for expanded genetic alphabet applications. • ≥95% purity free base, ready for phosphoramidite conversion or direct derivatization.

Molecular Formula C9H7N3O3
Molecular Weight 205.17 g/mol
CAS No. 128200-32-8
Cat. No. B180625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-1H-indole-3-carboxamide
CAS128200-32-8
Synonyms5-nitro-1H-indole-3-carboxaMide
Molecular FormulaC9H7N3O3
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)C(=O)N
InChIInChI=1S/C9H7N3O3/c10-9(13)7-4-11-8-2-1-5(12(14)15)3-6(7)8/h1-4,11H,(H2,10,13)
InChIKeyKQXIVONHGWKTQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitroindole-3-carboxamide: Structure & Universal Base Classification


5-Nitro-1H-indole-3-carboxamide (CAS 128200-32-8; molecular formula C₉H₇N₃O₃; MW 205.17 g/mol) is a nitro-substituted indole-3-carboxamide derivative classified within the 5-nitroindole family of universal base analogues . It serves as the free-base precursor for the nucleoside analogue 5-nitroindole-3-carboxamide-2′-deoxyriboside (d5NIC), which has been extensively characterized by NMR spectroscopy and X-ray crystallography as a non-hydrogen-bonding, hydrophobic aromatic moiety that stabilizes DNA duplexes through intercalative stacking rather than Watson-Crick base pairing [1]. The compound features a nitro group at the indole 5-position and a carboxamide substituent at the 3-position—a dual-substitution pattern that distinguishes it from both the parent universal base 5-nitroindole and alternative universal bases such as 3-nitropyrrole [2].

5-Nitroindole-3-carboxamide: Irreplaceability Among Universal Base Scaffolds


The 3-carboxamide group on 5-nitroindole-3-carboxamide introduces a hydrogen-bonding donor/acceptor functionality that is entirely absent in the parent universal base 5-nitroindole (CAS 6146-52-7), creating a critical structural divergence that affects inter-strand interactions, polymerase recognition, and melting thermodynamic profiles [1]. While both 5-nitroindole (NI) and 5-nitroindole-3-carboxamide (NIC) retain indiscriminate base-pairing behavior characteristic of universal bases, NIC displays a unique pyrimidine-biased melting enthalpy signature and establishes a structurally resolved inter-strand hydrogen bond (observed in 82% of NMR structures) that NI cannot form [2]. Furthermore, positional isomerism matters: 4-nitroindole and 6-nitroindole exhibit progressively lower duplex stability than the 5-nitro isomer, and the widely used 3-nitropyrrole universal base causes substantially greater duplex destabilization upon multiple substitutions [3]. Simple substitution with the non-carboxamide 5-nitroindole or a different positional isomer therefore forfeits the hydrogen-bonding structural feature and the differential thermodynamic behavior that define NIC's unique biophysical profile.

Quantitative Evidence: 5-Nitroindole-3-carboxamide vs. Comparators


Thermal Stability: NIC vs. 5-Nitroindole

In a direct head-to-head comparison within the same study, DNA duplexes containing two 5-nitroindole-3-carboxamide (NIC) nucleotides (duplex 'inic') exhibited a UV melting temperature (Tm) of 42°C, compared with 41°C for the analogous duplex containing two 5-nitroindole (NI) nucleotides (duplex 'ini')—a difference of +1°C favoring the carboxamide derivative [1]. Both duplexes were substantially destabilized relative to their unmodified control (Tm = 50°C), corresponding to approximately 6°C decrease per artificial nucleotide substitution, which is typical for nitroindole-substituted duplexes [2]. Notably, this ~6°C per substitution destabilization for the 5-nitroindole family compares favorably with 3-nitropyrrole, for which equivalent substitutions cause markedly greater duplex destabilization [3].

Universal Base DNA Duplex Stability UV Thermal Denaturation

Inter-Strand Hydrogen Bond: NIC vs. NI by NMR

Solution NMR structural analysis (PDB: 2O4Y) reveals that the 3-carboxamide group of NIC establishes a structurally defined inter-strand hydrogen bond that has no counterpart in 5-nitroindole (NI). Specifically, in 82% of the converged NMR structures of the trnic duplex, the NH₂ atoms of the NIC carboxamide group are oriented towards the opposite strand and reside within hydrogen-bonding distance of 1.91 ± 0.03 Å from the O4 atom of thymine T12 in the major groove [1]. The carboxamide group occupies a position equivalent to N7 of standard purine bases in the major groove, whereas the nitro group is directed towards the complementary strand without engaging in hydrogen bonding [2]. In the remaining 18% of structures (14% of total, with 4% ambiguity), the carboxamide NH₂ is oriented in the opposite direction and hydrogen-bonds with a phosphate oxygen of the NIC nucleotide itself [3]. By contrast, 5-nitroindole (NI) entirely lacks this carboxamide moiety and therefore cannot participate in any inter-strand hydrogen bonding, functioning purely through hydrophobic stacking and intercalation [4].

NMR Spectroscopy Hydrogen Bonding Universal Base Mechanism

Melting Enthalpy Differential: NIC Pyrimidine Bias vs. NI

Thermodynamic analysis of duplex melting reveals a notable differential behavior: in contrast to 5-nitroindole (NI), 5-nitroindole-3-carboxamide (NIC) generally exhibits more negative melting enthalpies (ΔH) when opposed to pyrimidines (thymine/cytosine) relative to purines (adenine/guanine) [1]. This pyrimidine-biased enthalpic signature is not observed for NI, which shows no such differential, and is attributed to the inter-strand hydrogen bonding interaction between the NIC carboxamide NH₂ and thymine O4 identified in the NMR structures [2]. While both NI and NIC retain overall universal base behavior—hybridizing indiscriminately with all four natural bases—NIC introduces a measurable thermodynamic subtlety that may influence polymerase selection preferences: adenine is preferentially incorporated opposite nitroindoles by DNA polymerases due to its larger surface area for stacking, but NIC's carboxamide-mediated hydrogen bond to thymine introduces a countervailing enthalpic stabilization that could modulate this bias [3].

Melting Enthalpy Base Discrimination Thermodynamic Profiling

Duplex Stability: 5-Nitroindole Scaffold vs. 3-Nitropyrrole

A landmark comparative study established the duplex stability ranking of nitroindole positional isomers and 3-nitropyrrole: 5-nitroindole > 4-nitroindole > 6-nitroindole > 3-nitropyrrole [1]. The 5-nitroindole scaffold—shared by both 5-nitroindole (NI) and 5-nitroindole-3-carboxamide (NIC)—was found to be superior to all other isomers and to 3-nitropyrrole, giving higher duplex stability and behaving indiscriminately towards all four natural bases [2]. Quantitatively, six insertions of 5-nitroindole into an oligonucleotide produced a more stable duplex (based on stacking enthalpy measurements) than three insertions of 3-nitropyrrole, underscoring the magnitude of the stability advantage [3]. NMR structural analysis later revealed the mechanistic basis: in 5-nitroindole analogues, the nitro group is fully stacked within the helix, whereas in 3-nitropyrrole, the nitro group protrudes into the major groove, resulting in less extensive stacking with adjacent bases and greater duplex destabilization [4]. Since NIC incorporates the identical 5-nitroindole core scaffold, it inherits this intrinsic stacking advantage over 3-nitropyrrole while adding the carboxamide hydrogen-bonding functionality.

Universal Base Ranking Duplex Stability Positional Isomer Comparison

d5NIC Processing: Evolved 5D4 vs. Taq Polymerase

The nucleoside triphosphate form of 5-nitroindole-3-carboxamide (d5NIC) was employed as a selection substrate for the directed evolution of a chimeric polymerase (5D4) via compartmentalized self-replication (CSR). The evolved 5D4 polymerase was able to form and extend d5NIC self-pairs as well as d5NIC heteropairs with all four natural bases with efficiencies approaching, or exceeding, those of cognate Watson-Crick pairs [1]. This stands in stark contrast to wild-type Taq polymerase, which is unable to extend hydrophobic base analogue (HBA) pairs such as d5NI:φ (abasic site), Pyrene:φ, or isocarbostyril:7-azaindole, and exhibits generally poor substrate properties with HBAs [2]. The 5D4 polymerase enabled PCR amplification with primers containing multiple d5NIC substitutions while maintaining high catalytic activity and fidelity [3]. The carboxamide group of d5NIC was specifically noted as a feature that may enhance the ability of these bases to act as enzyme substrates, providing a potential advantage over the parent d5NI in engineered polymerase systems [4].

Directed Evolution DNA Polymerase Hydrophobic Base Analogues

Stacking Energy: 5-Nitroindole Dimers vs. Other Nitroaromatics

MP2 computational analysis of stacking interactions among nitrosubstituted aromatic universal base candidates revealed that 5-nitroindole dimers exhibit the largest stacking interactions in the series, exceeding those of 3-nitropyrrole, 4-nitropyrazole (4NPZ), and 4-nitroimidazole (4NIZ) [1]. While the enhancement in stacking provided by the nitro group decreases with increasing aromatic ring size, the larger indole ring surface area of 5-nitroindole more than compensates, yielding the highest absolute stacking energy [2]. The calculated stacking energies were shown to help explain experimentally observed duplex stability behaviors, and the study concluded that ring composition and size, in addition to external substituents, should be considered when designing novel universal nucleobases [3]. Although this computational study was performed on the parent 5-nitroindole scaffold (not the 3-carboxamide derivative specifically), the shared 5-nitroindole core means NIC inherits this intrinsic stacking advantage, while the carboxamide group provides additional hydrogen-bonding capability as demonstrated by NMR [4].

Stacking Interactions Computational Chemistry Universal Base Design

5-Nitroindole-3-carboxamide: Research and Industrial Applications


PCR & Sequencing Primers with Universal Bases

When designing oligonucleotide primers for PCR amplification or Sanger sequencing of templates containing degenerate or unknown nucleotide positions, 5-nitroindole-3-carboxamide (as its nucleoside phosphoramidite derivative) offers a universal base option that combines the superior duplex stability of the 5-nitroindole scaffold (Tm comparable to the parent 5-nitroindole within ~1°C, and superior to 3-nitropyrrole) with the potential for hydrogen-bonding-mediated fine-tuning of hybridization thermodynamics [1]. The experimentally established ranking—5-nitroindole > 4-nitroindole > 6-nitroindole > 3-nitropyrrole—provides an evidence-based justification for selecting the 5-nitroindole core, while the carboxamide group's documented hydrogen-bonding capability (82% of structures showing 1.91 Å inter-strand H-bond to thymine) may offer additional stabilization in A-T-rich target sequences [2].

Expanded Genetic Alphabet & XNA Replication with Evolved Polymerases

The demonstrated ability of the evolved 5D4 polymerase to replicate d5NIC-containing templates with efficiencies approaching or exceeding natural Watson-Crick pairs positions the 5-nitroindole-3-carboxamide scaffold as a validated building block for expanded genetic alphabet research [1]. Unlike the parent d5NI, d5NIC provides the structurally resolved carboxamide hydrogen bond (1.91 ± 0.03 Å to thymine O4) as an additional molecular recognition element that can be exploited in unnatural base pair (UBP) design, while retaining compatibility with the 5D4 polymerase platform that cannot be replicated by wild-type Taq [2]. Researchers procuring the free base (CAS 128200-32-8) as a synthetic intermediate for nucleoside triphosphate preparation can leverage this validated polymerase compatibility.

NMR Structural Biology of Universal Base Mechanisms

5-Nitroindole-3-carboxamide is one of the very few universal base analogues for which a high-resolution solution NMR structure has been deposited in the Protein Data Bank (PDB: 2O4Y), providing atomic-level insight into its intercalative binding mode, anti glycosidic conformation, and millisecond-timescale dynamics [1]. The availability of this structural data—including specific hydrogen-bonding geometries (82% occupancy of the NIC-T12 H-bond), stacking configurations (two interconverting families), and dynamic line-broadening data—makes NIC an exceptionally well-characterized tool compound for structural biologists studying base stacking, intercalation mechanisms, and DNA polymerase fidelity [2]. The deposited NMR chemical shift assignments (BMRB entry 15376) further enable direct comparison with novel universal base candidates [3].

Medicinal Chemistry: Kinase Inhibitor & Anticancer Scaffold

The 5-nitroindole-3-carboxamide scaffold serves as a versatile pharmacophore for medicinal chemistry programs. The 5-nitro group provides electron-withdrawing character that modulates indole reactivity and influences interactions with biological targets, while the 3-carboxamide moiety offers a hydrogen-bonding handle for target engagement—a feature exploited in the development of indolecarboxamide-based kinase inhibitors, antitubercular agents targeting MmpL3, and anticancer compounds [1]. Computational stacking energy data demonstrating the scaffold's favorable aromatic interactions provide additional rationale for its use in designing ATP-competitive kinase inhibitors where hinge-region stacking is critical [2]. The commercially available free base (CAS 128200-32-8, purity typically ≥95%) provides a convenient starting material for further derivatization at the indole nitrogen (N1) and carboxamide positions [3].

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